Physicochemical properties of dihydroberberine for research
Physicochemical properties of dihydroberberine for research
An In-depth Technical Guide to the Physicochemical Properties of Dihydroberberine for Research
Introduction
Dihydroberberine (DHB) is a hydrogenated derivative, or metabolite, of berberine, a well-known isoquinoline alkaloid found in several plants of the Berberis species.[1][2] While berberine has been used for centuries in traditional medicine and studied for its wideranging pharmacological effects, its clinical application has been limited by low oral bioavailability and gastrointestinal side effects.[3][4] DHB has emerged as a promising alternative, demonstrating significantly enhanced bioavailability—reportedly 5 to 10 times greater than berberine.[3] This improved absorption is attributed to its increased lipophilicity, allowing it to cross cell membranes more easily before being converted back to the active berberine form within the cells. This guide provides a detailed overview of the core physicochemical properties of dihydroberberine, experimental protocols for their determination, and insights into its primary signaling pathways to support further research and drug development.
Core Physicochemical Properties
The fundamental physicochemical characteristics of a compound are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of dihydroberberine are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₉NO₄ | |
| Molecular Weight | 337.37 g/mol | |
| IUPAC Name | 16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-1(21),2,4(8),9,15(20),16,18-heptaene | |
| CAS Number | 483-15-8 | |
| Appearance | Yellow solid | |
| Melting Point | 163 - 164 °C | |
| Water Solubility | 57.46 mg/L | |
| DMSO Solubility | Up to 34 mg/mL (100.77 mM); sonication recommended. | |
| Lipophilicity (logP) | 3.88 (Calculated) | |
| Stability | Susceptible to degradation from oxidation and light; tends to agglomerate in the presence of moisture. |
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard experimental methodologies for key parameters.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound. It measures the concentration of a saturated solution when equilibrium is reached between the dissolved and undissolved solute.
Methodology:
-
Preparation : An excess amount of solid dihydroberberine is added to a known volume of purified water or a relevant buffer system in a sealed glass flask.
-
Equilibration : The flask is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.
-
Phase Separation : After equilibration, the suspension is allowed to stand. The undissolved solid is then separated from the saturated solution via centrifugation and subsequent filtration through a chemically inert filter (e.g., 0.22 µm PTFE) that does not bind the compound.
-
Quantification : The concentration of dihydroberberine in the clear filtrate is accurately measured using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations to ensure precise quantification.
-
Reporting : The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
Determination of Dissociation Constant (pKa) by Potentiometric Titration
Potentiometric titration is a highly precise and common method for determining the pKa of ionizable compounds. The process involves monitoring pH changes as a titrant of known concentration is added to the sample solution.
Methodology:
-
System Calibration : The pH meter and electrode are calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation : A precise quantity of dihydroberberine is dissolved in a suitable solvent (e.g., water or a co-solvent system) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.
-
Titration Setup : The sample solution is placed in a temperature-controlled vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. To avoid interference from dissolved CO₂, the solution can be purged with nitrogen gas.
-
Titration Process : For a basic compound like dihydroberberine, the solution is first acidified (e.g., to pH 2) with a standardized acid (e.g., 0.1 M HCl). It is then titrated by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH). The pH is recorded after each addition, allowing the system to stabilize.
-
Data Analysis : The titration data is plotted as pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting curve, which corresponds to the pH at which 50% of the compound is ionized. The experiment should be repeated multiple times to ensure reproducibility.
Biological Activity and Key Signaling Pathways
The therapeutic effects of dihydroberberine, like berberine, are mediated through its interaction with multiple cellular signaling pathways. Its superior bioavailability makes these interactions more potent.
AMPK Pathway Activation
A primary mechanism for dihydroberberine's metabolic benefits is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.
-
Mechanism : Dihydroberberine inhibits mitochondrial respiratory complex I, leading to a decrease in cellular ATP production. This shift in the AMP/ATP ratio activates AMPK.
-
Downstream Effects : Activated AMPK promotes catabolic processes to generate energy and inhibits anabolic pathways. This leads to:
-
Enhanced Glucose Uptake : Increased translocation of glucose transporter type 4 (GLUT4) to the cell surface.
-
Improved Insulin Sensitivity : Restoration of cellular responsiveness to insulin.
-
Inhibition of mTOR : AMPK activation inhibits the mTOR signaling pathway, which reduces cell growth and proliferation signals and promotes autophagy.
-
Lipid Metabolism : Inhibition of enzymes involved in fat synthesis and lowering of LDL cholesterol and triglycerides.
-
References
- 1. Dihydroberberine, a hydrogenated derivative of berberine firstly identified in Phellodendri Chinese Cortex, exerts anti-inflammatory effect via dual modulation of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. saienbiotech.com [saienbiotech.com]
- 3. biostacklabs.com [biostacklabs.com]
- 4. Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells - PMC [pmc.ncbi.nlm.nih.gov]
